Anthralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

not soluble in wate

Synonyms

Canonical SMILES

Effects on Cell Proliferation

One area of research focuses on anthralin's effect on cell proliferation. Psoriasis is linked to an overactive immune system that triggers excessive growth of skin cells. Studies have shown that anthralin may help normalize cell growth by inhibiting the activity of enzymes involved in cell division )].

Anti-inflammatory Properties

Another area of research explores anthralin's potential anti-inflammatory properties. Psoriasis involves inflammation in the skin. Some scientific evidence suggests that anthralin may help reduce inflammation by modulating the activity of immune cells involved in the inflammatory response Source: Journal of the American Academy of Dermatology [Journal of the American Academy of Dermatology: ].

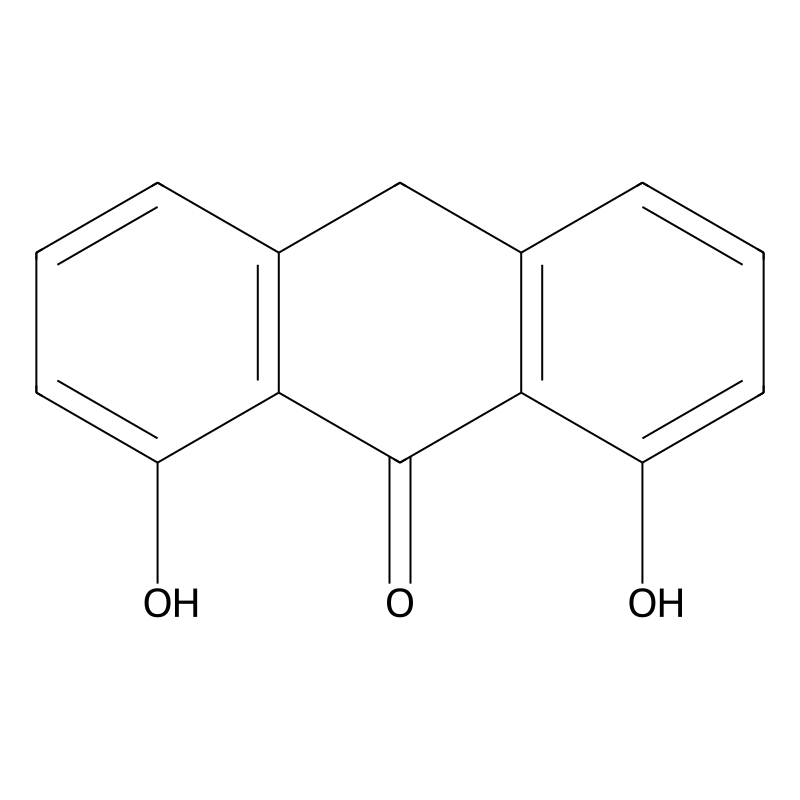

Anthralin, also known as dithranol, is a synthetic compound derived from anthracene, characterized by its chemical formula . It is primarily utilized in dermatology for the treatment of psoriasis, a chronic skin condition that leads to the rapid growth of skin cells, resulting in thick, scaly patches. The compound was first synthesized over a century ago as a derivative of chrysarobin, a natural product obtained from the araroba tree in Brazil. Anthralin is notable for its dual solubility properties, allowing it to penetrate the epidermis effectively .

In laboratory settings, anthralin has been shown to react with strong oxidizing agents and can be unstable in alkaline conditions . These reactions are crucial for understanding how anthralin interacts with biological systems and its potential therapeutic mechanisms.

The primary biological activity of anthralin lies in its ability to inhibit the proliferation of keratinocytes (skin cells) and modulate immune responses. It achieves this by reducing DNA synthesis and mitotic activity in hyperplastic epidermis, thereby normalizing cell proliferation and keratinization rates. Additionally, anthralin promotes cell differentiation and may induce mitochondrial dysfunction in keratinocytes .

In vitro studies have demonstrated that anthralin prolongs the prophase stage of mitosis in both keratinocytes and leukocytes, indicating its potential effects on cell cycle regulation . This mechanism underlies its effectiveness as an anti-psoriatic agent.

The synthesis of anthralin involves several steps starting from anthracene. The typical synthetic route includes:

- Hydroxylation: Substitution of hydroxyl groups at positions 1 and 8 on the anthracene ring.

- Oxidation: Introduction of an oxo group at position 9.

These modifications yield anthralin as a product with specific functional groups that contribute to its biological activity .

Anthralin is primarily applied topically for the treatment of psoriasis. It is available in various formulations such as creams, ointments, foams, and shampoos. The compound is effective in reducing the symptoms associated with psoriasis by controlling skin cell growth and inflammation .

In addition to psoriasis, anthralin has shown promise in treating other skin conditions like warts when combined with salicylic acid to enhance stability and penetration .

Studies on the interactions of anthralin reveal that it can cause skin irritation and staining upon contact with unaffected skin. To mitigate these side effects, it is recommended to start treatment at lower concentrations and gradually increase them . Research has also indicated that repeated applications may lead to an adaptive response that reduces irritancy over time .

Anthralin does not significantly inhibit hepatic microsomal enzyme activity, suggesting minimal systemic absorption when applied topically .

Anthralin belongs to a class of compounds known for their dermatological applications. Here are some similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dithranol | Anthracene derivative | Psoriasis treatment | Similar efficacy but may have different formulations |

| Salicylic Acid | Beta hydroxy acid | Keratolytic agent | Often used in combination with anthralin |

| Calcipotriene | Vitamin D analogue | Psoriasis treatment | Modulates skin cell proliferation differently |

| Tazarotene | Retinoid | Acne and psoriasis treatment | Targets retinoid receptors for action |

Anthralin's uniqueness lies in its dual solubility and specific mechanism of action involving mitochondrial dysfunction and reactive oxygen species generation, distinguishing it from other compounds used for similar dermatological conditions .

Purity

Physical Description

Odorless yellow solid; [Hawley]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

178-182 °C

Storage

UNII

GHS Hazard Statements

H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory Anthralin (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)

MeSH Pharmacological Classification

ATC Code

D05 - Antipsoriatics

D05A - Antipsoriatics for topical use

D05AC - Antracen derivatives

D05AC01 - Dithranol

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Methyl_isothiocyanate

Dates

2: Durdu M, Özcan D, Baba M, Seçkin D. Efficacy and safety of diphenylcyclopropenone alone or in combination with anthralin in the treatment of chronic extensive alopecia areata: a retrospective case series. J Am Acad Dermatol. 2015 Apr;72(4):640-50. doi: 10.1016/j.jaad.2015.01.008. Epub 2015 Feb 1. PubMed PMID: 25653027.

3: Lowe NJ, Ashton RE, Koudsi H, Verschoore M, Schaefer H. Anthralin for psoriasis: short-contact anthralin therapy compared with topical steroid and conventional anthralin. J Am Acad Dermatol. 1984 Jan;10(1):69-72. PubMed PMID: 6693604.

4: Raevskaya AA, Gorbunova SL, Savvateeva MV, Severin SE, Kirpichnikov MP. Effect of anthralin on cell viability in human prostate adenocarcinoma. Bull Exp Biol Med. 2012 Jul;153(3):361-3. PubMed PMID: 22866312.

5: Lawrence CM, Shuster S. Mechanism of anthralin inflammation. 2. Effect of pretreatment with glucocorticoids, anthralin and removal of stratum corneum. Br J Dermatol. 1985 Jul;113(1):117-22. PubMed PMID: 4015968.

6: Kawai S, Matsumoto K, Utsumi H. An EPR method for estimating activity of antioxidants in mouse skin using an anthralin-derived radical model. Free Radic Res. 2010 Mar;44(3):267-74. doi: 10.3109/10715760903456100. PubMed PMID: 20001648.

7: Mahrle G, Bonnekoh B, Wevers A, Hegemann L. Anthralin: how does it act and are there more favourable derivatives? Acta Derm Venereol Suppl (Stockh). 1994;186:83-4. PubMed PMID: 8073848.

8: Ashton RE, Andre P, Lowe NJ, Whitefield M. Anthralin: historical and current perspectives. J Am Acad Dermatol. 1983 Aug;9(2):173-92. Review. PubMed PMID: 6309924.

9: Schulze HJ, Schauder S, Mahrle G, Steigleder GK. Combined tar-anthralin versus anthralin treatment lowers irritancy with unchanged antipsoriatic efficacy. Modifications of short-contact therapy and Ingram therapy. J Am Acad Dermatol. 1987 Jul;17(1):19-24. PubMed PMID: 3611453.

10: Cavey D, Caron JC, Shroot B. Anthralin: chemical instability and glucose-6-phosphate dehydrogenase inhibition. J Pharm Sci. 1982 Sep;71(9):980-3. PubMed PMID: 7131282.

11: Fisher LB, Maibach HI. The effect of anthralin and its derivatives on epidermal cell kinetics. J Invest Dermatol. 1975 May;64(5):338-41. PubMed PMID: 1141709.

12: Lambelet P, Ducret F, Löliger J, Maignan J, Reichert U, Shroot B. The relevance of secondary radicals in the mode of action of anthralin. Free Radic Biol Med. 1990;9(3):183-90. PubMed PMID: 2177025.

13: Müller K, Reindl H. Cornified envelope formation by anthralin, simple analogues, and related anthracenones. Arch Pharm (Weinheim). 2001 Mar;334(3):86-92. PubMed PMID: 11315339.

14: Müller K. Antipsoriatic and proinflammatory action of anthralin. Implications for the role of oxygen radicals. Biochem Pharmacol. 1997 May 9;53(9):1215-21. Review. PubMed PMID: 9214681.

15: Czerwinska M, Sikora A, Szajerski P, Zielonka J, Adamus J, Marcinek A, Piech K, Bednarek P, Bally T. Anthralin: primary products of its redox reactions. J Org Chem. 2006 Jul 7;71(14):5312-9. PubMed PMID: 16808521.

16: Hegemann L, Fruchtmann R, van Rooijen LA, Müller-Peddinghaus R, Mahrle G. The antipsoriatic drug, anthralin, inhibits protein kinase C--implications for its mechanism of action. Arch Dermatol Res. 1992;284(3):179-83. PubMed PMID: 1503504.

17: Müller K, Leukel P, Mayer KK, Wiegrebe W. Modification of DNA bases by anthralin and related compounds. Biochem Pharmacol. 1995 May 26;49(11):1607-13. PubMed PMID: 7786301.

18: Mrowietz U, Falsafi M, Schröder JM, Christophers E. Inhibition of human monocyte functions by anthralin. Br J Dermatol. 1992 Oct;127(4):382-6. PubMed PMID: 1329912.

19: Parslew R, Friedmann PS. The irritancy of anthralin is inhibited by repeat applications of a subirritant concentration. Br J Dermatol. 1999 Sep;141(3):469-74. PubMed PMID: 10583050.

20: Raab W. [Antipsoriatic effect of dithranol (anthralin). 1]. Hautarzt. 1975 Sep;26(9):452-5. German. PubMed PMID: 1184389.